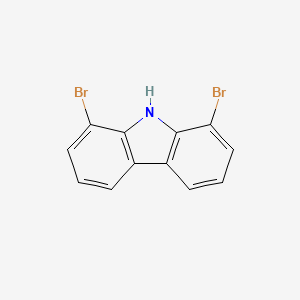

1,8-dibromo-9H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,8-Dibromo-9H-carbazole is a chemical compound with the CAS Number: 553663-65-3 . It has a molecular weight of 325 and its IUPAC name is 1,8-dibromo-9H-carbazole . It is a solid at room temperature .

Synthesis Analysis

The synthesis of compounds based on carbazole and sulfone groups has been reported . In one method, 4,4′-sulfonyl diphenol and 9-(2-bromoethyl)-9H-carbazole were used as starting materials . The reaction was carried out in the presence of anhydrous K2CO3 and 18-crown-6 in anhydrous acetone .

Molecular Structure Analysis

The molecular structure of 1,8-Dibromo-9H-carbazole is represented by the linear formula C12H7Br2N . The InChI code for this compound is 1S/C12H7Br2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H .

Chemical Reactions Analysis

Carbazole derivatives, including 1,8-Dibromo-9H-carbazole, have been found to exhibit a range of biological and pharmacological properties . They have been used in the synthesis of compounds with potential applications in various fields, including the development of new drugs .

Physical And Chemical Properties Analysis

1,8-Dibromo-9H-carbazole is a solid at room temperature . It has a molecular weight of 325 .

Applications De Recherche Scientifique

- Application : Researchers have synthesized conjugated polymers bearing the 1,8-difunctionalized/9-unsubstituted carbazole unit. These polymers exhibit absorption maxima at longer wavelengths due to intramolecular hydrogen bonding. Additionally, they explore donor-acceptor interactions, which impact their optical properties .

- Examples :

Conjugated Polymers and Optoelectronic Devices

Diabetes Treatment

Electrochemical Applications

Solar Cells

Mécanisme D'action

Target of Action

1,8-Dibromo-9H-carbazole is a derivative of carbazole . Carbazole and its derivatives have been extensively studied for their diverse applications in various electronic and optoelectronic devices . .

Mode of Action

It’s known that carbazole derivatives can interact with various targets through electrophilic substitution in the nitrogen atom and the aromatic ring . This interaction can lead to diverse analogs and provide (electro)chemical and environmental stabilities .

Biochemical Pathways

Carbazole-based compounds have been known to be involved in various electronic and optoelectronic applications .

Result of Action

Carbazole derivatives have been known to exhibit unique optical properties .

Action Environment

The action, efficacy, and stability of 1,8-dibromo-9H-carbazole can be influenced by various environmental factors. For instance, carbazole and halogenated carbazoles have been widely detected throughout the environment in soil, river deposits, and lake sediments . Human exposure to these compounds may occur through inhalation, drinking water, dietary intake, and/or skin contact .

Safety and Hazards

The safety information for 1,8-Dibromo-9H-carbazole indicates that it may cause skin and eye irritation . The compound has been assigned the signal word “Warning” and the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .

Propriétés

IUPAC Name |

1,8-dibromo-9H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGKZGMCGWAMEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC3=C2C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-dibromo-9H-carbazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)

![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)

![Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3017243.png)

![2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B3017246.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B3017253.png)

![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/no-structure.png)